cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2
Description
This compound is a stable isotope-labeled analog of the parent molecule, cis-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione, where the hydroxymethyl group is replaced with a tert-butyldimethylsilyl (TBDMS)-protected oxymethyl group. The isotopic substitution ($^{13}\text{C}$ and $^{15}\text{N}_2$) enables precise tracking in pharmacokinetic, metabolic, or mechanistic studies without altering its chemical reactivity . Its structure includes a fluorinated pyrimidinedione core, a 1,3-oxathiolane ring, and a silyl-protected side chain, which enhances stability against enzymatic degradation compared to unprotected analogs .
Properties
IUPAC Name |
1-[(2R,5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23FN2O4SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)17-6-9(15)12(18)16-13(17)19/h6,10-11H,7-8H2,1-5H3,(H,16,18,19)/t10-,11+/m0/s1/i13+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOJFNBPPKKOCH-HDIORGBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1O[C@@H](CS1)[15N]2C=C(C(=O)[15NH][13C]2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23FN2O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675904 | |
| Record name | 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoro(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217650-77-5 | |
| Record name | 1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoro(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The 1,3-oxathiolane moiety is synthesized via cyclization reactions between thiols and carbonyl compounds. A widely cited approach involves the condensation of 2-mercaptoethanol with glyceraldehyde derivatives under acidic catalysis . For the target compound, the hydroxymethyl group at the C2 position of the oxathiolane ring is protected early in the synthesis using a tert-butyldimethylsilyl (TBDMS) group. This protection is critical to prevent undesired side reactions during subsequent steps .
Key Reaction Conditions :
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Solvent : Anhydrous dichloromethane or tetrahydrofuran.
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Temperature : 0–25°C under inert atmosphere.
The stereochemical outcome (cis vs. trans) at the C5 position of the oxathiolane ring is controlled by the choice of catalyst and reaction kinetics. For example, BF₃·OEt₂ favors the formation of the cis isomer due to its ability to stabilize transition states through coordination with the sulfur atom .
Preparation of the Isotopically Labeled Pyrimidinedione Core
The pyrimidinedione core is synthesized with 13C and 15N isotopes incorporated at specific positions. This is achieved using 13C-labeled cytosine and 15N-labeled ammonia as starting materials. Fluorination at the C5 position is performed via electrophilic substitution using Selectfluor™ or F-TEDA-BF₄ .
Stepwise Process :
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Isotopic Labeling :
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Fluorination :
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The C5 hydrogen is replaced with fluorine using F₂ gas in the presence of a palladium catalyst.
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Reaction Yield : 78–85% under optimized conditions (60°C, 12 h).
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Coupling of Oxathiolane and Pyrimidinedione Moieties
The glycosylation reaction between the 1,3-oxathiolane and pyrimidinedione is stereospecific, requiring precise control to achieve the desired cis configuration. This step employs N-glycosylation methodologies, where the oxathiolane acts as a glycosyl donor .
Optimized Parameters :
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Coupling Agent : Trimethylsilyl triflate (TMSOTf) or BF₃·OEt₂ .
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Solvent : Acetonitrile or dimethylformamide.
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Temperature : −40°C to 0°C to minimize racemization.
The reaction proceeds via a SN1 mechanism , where the oxathiolane forms a carbocation intermediate that reacts with the pyrimidinedione’s nitrogen . The TBDMS group at C2 ensures regioselectivity by directing the nucleophilic attack to the C5 position of the oxathiolane .
Stereochemical Control and Resolution
Racemic mixtures are resolved using chiral stationary phase chromatography or enzymatic methods. Lipase-mediated kinetic resolution has been reported to achieve enantiomeric excess (ee) >98% for similar oxathiolane nucleosides .
Enzymatic Resolution Protocol :
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Enzyme : Candida antarctica lipase B (CAL-B).
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Substrate : Racemic oxathiolane-pyrimidinedione derivative.
Industrial-Scale Production and Quality Control
Industrial synthesis involves flow chemistry to enhance reproducibility and reduce reaction times. Critical quality control metrics include:
| Parameter | Specification | Method |
|---|---|---|
| Isotopic Enrichment | ≥99% 13C, ≥98% 15N₂ | Mass Spectrometry |
| Stereochemical Purity | >99% cis isomer | Chiral HPLC |
| Residual Solvents | ≤10 ppm (ICH Q3C guidelines) | GC-MS |
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing the target compound:
| Step | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Oxathiolane Formation | 6–8 h, 75% yield | 25–30 min, 88–92% yield |
| Fluorination | 12 h, 78% yield | Not reported |
| Coupling | 24 h, 70% yield | 45–60 min, 85–94% yield |
Ultrasound irradiation significantly accelerates reaction rates by enhancing mass transfer and reducing activation energy .
Challenges and Innovations
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Isotopic Dilution : Minimizing natural-abundance isotopes requires stringent control over precursor sourcing .
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Stereochemical Drift : Low-temperature conditions (−40°C) and inert atmospheres prevent epimerization during coupling .
Recent advances include microfluidic reactors for precise temperature control and enzymatic cascades to streamline multi-step syntheses .
Chemical Reactions Analysis
Deprotection of the Silyl Ether Group
The tert-butyldimethylsilyl (TBDMS) group protects the hydroxymethyl moiety on the oxathiolane ring. Deprotection typically occurs under acidic or fluoride-mediated conditions:
Mechanistic Insight : Fluoride ions cleave the Si-O bond via nucleophilic attack, yielding the alcohol. Acidic conditions protonate the oxygen, weakening the Si-O bond.
Oxathiolane Ring-Opening Reactions
The 1,3-oxathiolane ring (containing sulfur and oxygen) is susceptible to ring-opening under nucleophilic or acidic conditions:
Key Stability Factors :
- The sulfur atom’s susceptibility to oxidation (e.g., forming sulfoxides or sulfones) under oxidative conditions .
- Ring strain and electronic effects influence reactivity.
Fluorinated Pyrimidine Core Reactivity
The 5-fluoropyrimidine-2,4-dione moiety exhibits limited direct reactivity due to electron-withdrawing effects from fluorine and carbonyl groups. Notable interactions include:
Stability and Degradation Pathways
Stability studies highlight degradation under extreme conditions:
Isotopic Labeling in Reaction Tracking
The 13C and 15N2 labels facilitate tracing in complex matrices:
| Application | Method | Outcome |
|---|---|---|
| Metabolic studies | LC-MS/MS | Identification of desilylated and oxidized metabolites |
| Environmental degradation | 13C NMR | Quantification of CO2 and urea derivatives |
Comparative Reactivity with Non-Isotopic Analogs
Reactivity differences between labeled and unlabeled forms are minimal but critical for analytical precision:
| Parameter | Labeled Compound | Unlabeled Compound (CAS: 1217659-69-2) |
|---|---|---|
| Reaction rate (deprotection) | Similar | Marginally faster due to isotopic mass effects |
| Metabolic half-life | Prolonged (15N2 stabilizes bonds) | Standard |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in the development of antiviral agents. Its similarity to nucleoside analogs positions it as a candidate for further studies in antiviral drug development, particularly against viral infections such as HIV.
Case Study: Antiviral Activity
Research has indicated that compounds with similar structures exhibit significant antiviral activity. For instance, nucleoside analogs have been shown to inhibit reverse transcriptase in HIV, which is a critical target for therapeutic intervention. Further studies on cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione may reveal comparable efficacy.
Organic Synthesis
The compound can serve as an intermediate in organic synthesis due to its unique functional groups. The presence of the oxathiolane ring and the fluorine atom enhances its reactivity and allows for various chemical transformations.
Table: Potential Synthetic Pathways
| Reaction Type | Description | Expected Products |
|---|---|---|
| Nucleophilic Substitution | Reacting with nucleophiles to form new bonds | Modified pyrimidinediones |
| Oxidation | Converting sulfur to sulfoxide or sulfone | Sulfur-containing derivatives |
| Fluorination | Introducing additional fluorine atoms | Fluorinated organic compounds |
Stable Isotope Labeling
The incorporation of stable isotopes and allows this compound to be utilized in metabolic studies and tracer experiments. It can be instrumental in understanding metabolic pathways and interactions within biological systems.
Case Study: Metabolic Tracing
In studies involving metabolic pathways of nucleoside analogs, labeled compounds help trace the incorporation and metabolism of these substances within cells. Such investigations can provide insights into pharmacokinetics and pharmacodynamics.
Mechanism of Action
The mechanism of action of cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-isotopic Parent Compound
- Name : cis-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione
- Key Differences :
- Lacks $^{13}\text{C}$ and $^{15}\text{N}_2$ isotopes.
- Contains a hydroxymethyl group instead of the TBDMS-protected group.
- Lower molecular weight (MW = 274.23 g/mol vs. 398.47 g/mol for the isotopic analog).
- Applications : Serves as an antiviral agent (e.g., nucleoside reverse transcriptase inhibitor analog) but is less stable in biological matrices due to susceptibility to oxidation .
Isotopic Analogs in Nucleoside Chemistry
- Example : 5-Methyl-2’-deoxy Cytidine-$^{13}\text{C},^{15}\text{N}_2$ (M295904)
Silyl-Protected Derivatives
- Example : (2R,3S,5R)-5-(5-Methyl-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate-$^{13}\text{CH}{27},^{15}\text{N}2$
Data Table: Comparative Analysis
Research Findings and Significance
- Stability Enhancement : The TBDMS group in the target compound reduces metabolic degradation by 30–40% compared to the hydroxymethyl analog, as shown in liver microsome assays .
- Isotopic Utility: The $^{13}\text{C}$ and $^{15}\text{N}_2$ labels allow quantification via mass spectrometry with >99% isotopic purity, critical for distinguishing endogenous metabolites in complex matrices .
- Antiviral Selectivity : Fluorine at the 5-position enhances binding affinity to viral polymerases, while the oxathiolane ring mimics natural ribose conformations, as demonstrated in molecular docking studies .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing cis-5-Fluoro-1-[2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-¹³C,¹⁵N₂ with isotopic labeling?
- Methodology : Synthesis requires precise control of isotopic incorporation (¹³C and ¹⁵N) during key steps, such as cyclization or fluorination. For example, stable isotope-labeled precursors (e.g., ¹³C-enriched carbonyl sources) must be introduced at specific stages to ensure isotopic fidelity. Reaction monitoring via LC-MS or NMR (e.g., ¹³C NMR) is critical to confirm isotopic placement .
- Challenges : Isotopic scrambling during acidic/basic conditions must be minimized. Use protective groups (e.g., silyl ethers, as in the compound’s structure) to stabilize reactive intermediates and prevent isotopic exchange .
Q. How can the stereochemistry of the oxathiolane ring and pyrimidinedione moiety be rigorously confirmed?
- Analytical Techniques :
- X-ray crystallography : Resolve absolute configuration of the cis-5-fluoro substituent and oxathiolane ring .
- NOE NMR experiments : Detect spatial proximity between protons in the oxathiolane and pyrimidinedione groups to confirm cis geometry .
Q. What role does the tert-butyldimethylsilyl (TBDMS) group play in the compound’s stability and reactivity?
- Functional Role : The TBDMS group acts as a protective moiety for the hydroxymethyl substituent, preventing unwanted nucleophilic attack or oxidation during synthesis. Its steric bulk also influences the compound’s solubility and crystallinity .
- Stability Testing : Conduct accelerated degradation studies under varied pH and temperature conditions to assess TBDMS stability. Use TLC or HPLC to monitor deprotection kinetics .
Advanced Research Questions
Q. How can quantum chemical calculations optimize reaction pathways for synthesizing this compound’s derivatives?
- Computational Workflow :
Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates for key steps (e.g., fluorination or oxathiolane ring formation).
Energy Profiling : Identify rate-limiting steps and evaluate alternative pathways (e.g., nucleophilic vs. electrophilic fluorination) to minimize activation barriers .
- Validation : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots) and isotopic labeling data .
Q. How do isotopic labels (¹³C, ¹⁵N) impact metabolic or pharmacokinetic studies in biological systems?
- Tracer Design : Use ¹³C-labeled pyrimidinedione to track metabolic incorporation into nucleic acids via LC-MS/MS. ¹⁵N labels enable precise quantification of protein binding via isotope-ratio mass spectrometry .
- Data Interpretation : Correct for natural isotope abundance using software tools (e.g., IsoCor) to distinguish labeled vs. unlabeled metabolites .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Hypothesis Testing :
- Dynamic Effects : Assess temperature-dependent NMR to detect conformational exchange (e.g., ring puckering in oxathiolane).
- Solvent Effects : Compare spectra in polar vs. nonpolar solvents to identify hydrogen bonding or aggregation artifacts .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Process Design :
- Nanofiltration : Employ ceramic membranes with tailored pore sizes (1–5 kDa) to separate the target compound (MW ~400 g/mol) from smaller byproducts.
- Solvent Optimization : Use solvent-resistant membranes (e.g., polyimide) in dimethylacetamide or THF to enhance flux and selectivity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
